1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indane structure provides a rigid framework that can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1H-inden-2-yl)ethanone
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives
Uniqueness: 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F3O |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 |
InChI Key |
BCMHHWSHKJLTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)C(F)(F)F |
Origin of Product |
United States |
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